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Compound of Interest

Compound Name: Myricetin 3-O-Glucoside

Cat. No.: B106930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a flavonol with significant antioxidant and potential therapeutic properties, and its

glycosylated form, myricetin 3-O-glucoside, are important secondary metabolites in a variety

of plants. Understanding the biosynthesis of these compounds is crucial for their targeted

production and extraction for pharmaceutical applications. This technical guide provides a

comprehensive overview of the biosynthetic pathway of myricetin 3-O-glucoside, detailed

experimental protocols for its study, and quantitative data to support research and

development.

The Biosynthetic Pathway of Myricetin 3-O-
Glucoside
The biosynthesis of myricetin 3-O-glucoside is a multi-step process that begins with the

general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway.

The core pathway involves a series of enzymatic reactions that build the characteristic C6-C3-

C6 flavonoid skeleton, followed by hydroxylation and finally glycosylation.

The key enzymes involved in this pathway are:

Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form naringenin

chalcone.

Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.
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Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These

cytochrome P450 enzymes are critical for determining the hydroxylation pattern of the B-ring.

F3'H hydroxylates dihydrokaempferol to dihydroquercetin, and F3'5'H further hydroxylates

dihydroquercetin to dihydromyricetin.[1][2]

Flavonol Synthase (FLS): Catalyzes the oxidation of dihydromyricetin to myricetin.[3]

UDP-glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the 3-

hydroxyl group of myricetin to form myricetin 3-O-glucoside.

Phenylpropanoid Pathway Flavonoid Biosynthesis Glycosylation

Phenylalanine Cinnamic acidPAL p-Coumaric acidC4H p-Coumaroyl-CoA4CL Naringenin chalconeCHS NaringeninCHI DihydrokaempferolF3H DihydroquercetinF3'H DihydromyricetinF3'5'H MyricetinFLS Myricetin 3-O-GlucosideUGT
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Figure 1: Biosynthetic pathway of Myricetin 3-O-Glucoside.

Quantitative Data
The efficiency of the biosynthetic pathway can be assessed by examining the kinetic properties

of the enzymes involved and the concentration of the final product in various plant tissues.

Table 1: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis
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Enzyme
Plant
Source

Substrate Km (µM)
Vmax or
kcat

Reference

Chalcone

Synthase

(CHS)

Medicago

sativa

p-Coumaroyl-

CoA
1.6 1.33 pkat/mg [4]

Chalcone

Isomerase

(CHI)

Deschampsia

antarctica

Naringenin

chalcone
15.3 ± 1.5 1.3 s-1 [5]

Flavonoid

3',5'-

Hydroxylase

(F3'5'H)

Camellia

sinensis
Naringenin 3.22 1.25 pkat/mg [6]

Flavonol

Synthase

(FLS)

Ornithogalum

caudatum

Dihydroquerc

etin
25.8 ± 2.1

1.28

µmol/min/mg
[7]

Table 2: Concentration of Myricetin and Myricetin 3-O-Glucoside in Various Plant Sources
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Plant Species Tissue Compound Concentration Reference

Vigna

subterrania
Seed Myricetin 1800 mg/g [8]

Lycium barbarum

L.
Fruit Myricetin 57.2 mg/g [8]

Limonium

sinense
Aerial parts (dry) Myricetin 188 mg/kg [8]

Limonium

sinense
Aerial parts (dry)

Myricetin 3-O-α-

rhamnopyranosid

e

309 mg/kg [8]

Limonium

sinense
Aerial parts (dry)

Myricetin 3-O-β-

galactopyranosid

e

63 mg/kg [8]

Vaccinium

myrtillus

(Bilberry)

Fruit
Myricetin 3-O-

glucoside
~150 µg/g DW [9]

Blackcurrant Fruit
Myricetin 3-O-

glucoside
Present

Common Grape Fruit
Myricetin 3-O-

glucoside
Present

Experimental Protocols
Detailed methodologies are essential for the accurate study of myricetin 3-O-glucoside
biosynthesis.

This protocol describes a general method for extracting flavonoids from plant tissues.

Sample Preparation: Freeze-dry plant material and grind to a fine powder.

Extraction: a. Weigh approximately 500 mg of powdered tissue into a centrifuge tube. b. Add

10 mL of 70% methanol. c. Sonicate in an ultrasonic water bath at 80°C for 5 hours.[10] d.
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Centrifuge the extract at 3000 rpm for 10 minutes. e. Collect the supernatant.

Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

This protocol provides a method for the separation and quantification of myricetin 3-O-
glucoside.

Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 µm).[11]

Mobile Phase:

Solvent A: 0.1% Formic acid in water.[11]

Solvent B: Acetonitrile.[11]

Gradient Elution:

0 min: 30% B

20 min: 70% B

22 min: 100% B

30 min: 100% B[11]

Flow Rate: 0.25 mL/min.[11]

Column Temperature: 30°C.[11]

Injection Volume: 4 µL.[11]

Detection: 365 nm.[11]

Quantification: Create a standard curve using a certified reference standard of myricetin 3-
O-glucoside.

3.3.1. Chalcone Synthase (CHS) Activity Assay
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This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-

CoA.

Reaction Mixture (250 µL total volume):

100 mM Potassium phosphate buffer (pH 7.0)

50 µM p-coumaroyl-CoA

100 µM malonyl-CoA

20 µg of purified CHS enzyme[12][13]

Incubation: Incubate the reaction mixture at 30°C for 50 minutes.

Termination: Stop the reaction by adding 20 µL of 20% HCl.

Extraction: Extract the product with 200 µL of ethyl acetate.

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC

analysis.

3.3.2. Chalcone Isomerase (CHI) Activity Assay

This assay monitors the conversion of naringenin chalcone to naringenin.

Reaction Mixture (200 µL total volume):

175 µL of Tris-HCl buffer (100 mM, pH 7.6)

20 µL of purified recombinant CHI protein (0.5 µg/µL)

5 µL of naringenin chalcone (5 mM) as substrate[14]

Incubation: Incubate at 30°C for 2 minutes.[14]

Termination and Extraction: Add 200 µL of ethyl acetate, vortex, and centrifuge.[14]

Analysis: Analyze the supernatant by HPLC.
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3.3.3. UDP-Glycosyltransferase (UGT) Activity Assay for Myricetin 3-O-Glucosylation

This protocol is adapted from general UGT assays and is specific for myricetin.

Reaction Mixture (50 µL total volume):

50 mM Potassium phosphate buffer (pH 7.5)

100 µM Myricetin (dissolved in DMSO)

500 µM UDP-glucose

10 µg of purified UGT enzyme

Incubation: Incubate at 30°C for 30 minutes.

Termination: Stop the reaction by adding 50 µL of methanol.

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC

to quantify the formation of myricetin 3-O-glucoside.

This protocol outlines the steps for analyzing the expression levels of genes involved in

myricetin biosynthesis.

RNA Extraction: Extract total RNA from plant tissues using a suitable kit or the Trizol method.

[1] Treat with DNase I to remove genomic DNA contamination.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit.[1]

qPCR Reaction (20 µL total volume):

10 µL SYBR® Green Real-time PCR Master Mix

1 µL cDNA template

0.8 µM of each forward and reverse primer

7.4 µL nuclease-free water[11]
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Cycling Conditions (example):

Initial denaturation: 95°C for 1 min

40 cycles of:

Denaturation: 95°C for 15 s

Annealing/Extension: 60°C for 30 s[11]

Data Analysis: Use the 2-ΔΔCt method to calculate the relative gene expression, normalizing

to a validated reference gene (e.g., Actin).

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear

understanding.

Environmental/Developmental Signals

Biosynthetic Genes

Light

MYB

Hormones Stress

bHLH

CHS CHIF3H UGT F3'5'H

WD40

FLS

Sample Preparation Extraction Analysis Data Output

Plant Tissue
(e.g., leaves, fruits) Grind to Fine Powder Solvent Extraction

(e.g., 70% Methanol) Centrifugation Filtration (0.22 µm) HPLC-DAD/UV Quantification
(Standard Curve)

Concentration of
Myricetin 3-O-Glucoside
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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